

A Comprehensive Technical Guide to the Thermochemical Properties of Ethyl Cyclohexanecarboxylate

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Compound of Interest

Compound Name: Cyclohexanecarboxylate

Cat. No.: B1212342

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for ethyl **cyclohexanecarboxylate**. The information is compiled from critically evaluated sources and is intended to be a valuable resource for professionals in research, development, and various scientific disciplines. This document presents quantitative data in a structured format, details the experimental and computational methodologies used for their determination, and includes visualizations to clarify complex relationships and workflows.

Thermochemical Data Summary

The thermochemical properties of ethyl **cyclohexanecarboxylate** (C₉H₁₆O₂, Molar Mass: 156.225 g/mol) are crucial for understanding its behavior in chemical processes, including reaction thermodynamics, phase equilibria, and thermal stability.^[1] The following tables summarize the key thermochemical data available for this compound.

Table 1: Standard Enthalpies of Formation and Combustion

Property	State	Value (kJ/mol)	Method
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	-550.3 ± 2.9	Combustion Calorimetry
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Gas	-496.0 ± 3.1	Derived from liquid phase data and enthalpy of vaporization
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	Liquid	-5284.2 ± 2.8	Combustion Calorimetry

Table 2: Enthalpy of Vaporization and Phase Change Data

Property	Value (kJ/mol)	Temperature (K)	Method
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$)	54.3 ± 0.8	298.15	Not specified
Normal Boiling Point	467.15	Ebulliometry	

Table 3: Heat Capacity and Entropy

Property	State	Value (J/mol·K)	Temperature (K)	Method
Isobaric Heat Capacity (C_p)	Liquid	271.5	298.15	Calorimetry
Standard Entropy (S°)	Gas	465.2 ± 4.7	298.15	Statistical Mechanics from computational data

Experimental and Computational Protocols

The accurate determination of thermochemical data relies on precise experimental techniques and robust computational methods. This section details the methodologies relevant to the data presented above.

Experimental Determination of Thermochemical Properties

The standard enthalpy of formation of liquid ethyl **cyclohexanecarboxylate** is derived from its standard enthalpy of combustion, which is determined experimentally using bomb calorimetry.

Apparatus: A high-precision isoperibol bomb calorimeter is used. The main components include a constant-volume stainless steel "bomb," a water-filled calorimeter can, a sensitive temperature measuring device (e.g., a platinum resistance thermometer), a stirrer, and an insulated outer jacket.

Procedure:

- **Sample Preparation:** A precisely weighed sample of high-purity ethyl **cyclohexanecarboxylate** (typically 0.5 - 1.0 g) is placed in a platinum crucible. A cotton or nichrome fuse wire of known mass and combustion energy is attached to the electrodes within the bomb, with the wire in contact with the sample.
- **Bomb Assembly and Pressurization:** A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with a small amount of pure oxygen before being pressurized with oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter can. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at short intervals until a maximum temperature is reached and the system begins to cool.
- **Post-Reaction Analysis:** After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The length of the unburned fuse wire is

measured. The bomb washings are collected and titrated to determine the amount of nitric acid formed from the residual nitrogen in the bomb.

- Calculation: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid. The total heat released in the experiment is calculated from the corrected temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The standard enthalpy of combustion is then calculated from the total heat released and the mass of the sample. The standard enthalpy of formation is subsequently derived using Hess's Law.

The enthalpy of vaporization can be determined by various methods, including calorimetry and vapor pressure measurements.

Transpiration Method:

- A stream of an inert carrier gas (e.g., nitrogen) is passed at a known, slow, and constant flow rate through a saturator containing the liquid sample at a constant temperature.
- The carrier gas becomes saturated with the vapor of the substance.
- The amount of vaporized substance is determined by trapping the vapor in a cold trap and weighing it, or by gas chromatography.
- The partial pressure of the substance is calculated from the amount of vaporized material and the volume of the carrier gas.
- The experiment is repeated at several different temperatures.
- The enthalpy of vaporization is then calculated from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Computational Thermochemistry Protocol

Quantum chemical calculations provide a powerful tool for predicting thermochemical properties, especially for molecules where experimental data is scarce or difficult to obtain.

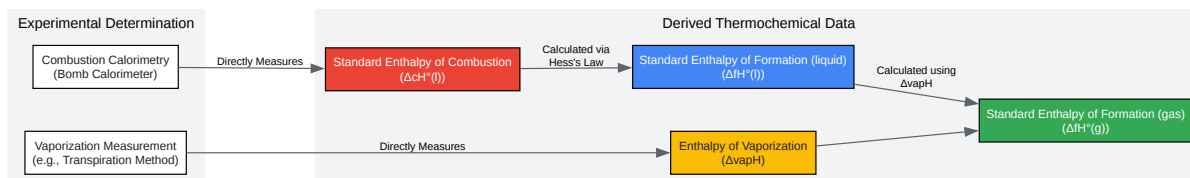
Methodology: A common approach involves the use of high-level ab initio or density functional theory (DFT) methods, such as the G3 or G4 composite methods, or DFT functionals like M06-2X with a suitable basis set (e.g., 6-311+G(d,p)).

Workflow:

- **Conformational Analysis:** The first step is to identify the lowest energy conformer of ethyl **cyclohexanecarboxylate**. This is typically done using a molecular mechanics force field followed by geometry optimization of the most stable conformers using a lower level of theory (e.g., B3LYP/6-31G(d)).
- **Geometry Optimization and Frequency Calculation:** The geometry of the lowest energy conformer is then optimized at a higher level of theory. Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
- **Single-Point Energy Calculation:** To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using an even higher level of theory or a larger basis set.
- **Calculation of Enthalpy of Formation:** The gas-phase standard enthalpy of formation at 298.15 K is calculated using the atomization method or an isodesmic reaction scheme. The atomization method involves calculating the total energy of the molecule and subtracting the sum of the energies of the constituent atoms in their standard states, with empirical corrections often applied. Isodesmic reactions involve hypothetical reactions where the number and types of bonds are conserved, which helps in canceling out systematic errors in the calculations.
- **Calculation of Heat Capacity and Entropy:** The standard entropy and heat capacity are calculated using statistical mechanics based on the vibrational frequencies and rotational constants obtained from the quantum chemical calculations.

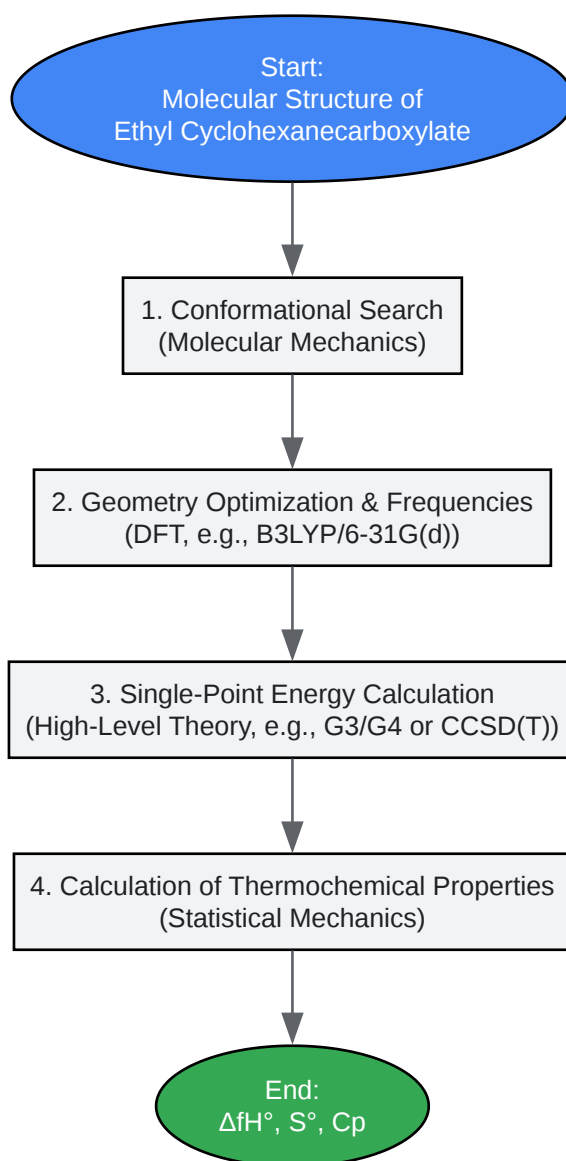
Visualizations

The following diagrams illustrate key conceptual frameworks in the determination of thermochemical data for ethyl **cyclohexanecarboxylate**.



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Caption: Relationship between experimental measurements and derived thermochemical data.



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Caption: Workflow for computational thermochemistry of ethyl **cyclohexanecarboxylate**.

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References

- 1. cdnsciencepub.com [cdnsciencepub.com]
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